HSA Site II Specificity: Dansylglycine vs. Dansylamide
Dansylglycine demonstrates clear specificity for HSA site II, whereas dansylamide is a site I marker. In competitive displacement experiments, the addition of site II ligands like ibuprofen and naproxen to an HSA-dansylglycine complex results in substantial fluorescence quenching, indicating displacement. In contrast, site I ligands warfarin and phenylbutazone are ineffective [1].
| Evidence Dimension | Fluorescence displacement by site I vs. site II ligands |
|---|---|
| Target Compound Data | Fluorescence intensity is markedly decreased by site II ligands (ibuprofen, naproxen); unchanged by site I ligands (warfarin, phenylbutazone). |
| Comparator Or Baseline | Dansylamide: Fluorescence is decreased by site I ligands. |
| Quantified Difference | Qualitative specificity for distinct HSA binding sites. |
| Conditions | 5 µM HSA, 5 µM dansylglycine, and 5 µM competing ligand in phosphate buffer, pH 7.0 [1]. |
Why This Matters
This ensures that assay results for novel drug candidates unambiguously identify site II binding, a critical parameter in early pharmacokinetic profiling.
- [1] Graciani, F. S., & Ximenes, V. F. (2013). Investigation of human albumin-induced circular dichroism in dansylglycine. PloS one, 8(10), e76849. View Source
